Lisinopril dihydrate

Vue d'ensemble

Description

Lisinopril est un médicament appartenant à la classe des inhibiteurs de l'enzyme de conversion de l'angiotensine. Il est principalement utilisé pour traiter l'hypertension artérielle (hypertension), l'insuffisance cardiaque et les crises cardiaques. Il est également utilisé pour prévenir les problèmes rénaux chez les personnes atteintes de diabète sucré. Lisinopril agit en inhibant le système rénine-angiotensine-aldostérone, ce qui contribue à détendre les vaisseaux sanguins et à réduire la tension artérielle .

Mécanisme D'action

Target of Action

Lisinopril dihydrate, also known as Lisinopril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Pharmacokinetics

Lisinopril has a bioavailability of approximately 25%, but this can vary widely between individuals (6 to 60%) . The elimination half-life of Lisinopril is about 12 hours .

Action Environment

The action of Lisinopril can be influenced by various environmental factors. For instance, during major surgery or anesthesia with agents that produce hypotension, Lisinopril may block angiotensin II formation secondary to compensatory renin release . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 2.2 x 10-3, which means that the use of Lisinopril is predicted to present an insignificant risk to the environment .

Applications De Recherche Scientifique

Lisinopril has a wide range of scientific research applications, including:

Chemistry: Lisinopril is used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: It is used in studies investigating the effects of angiotensin-converting enzyme inhibitors on cellular processes.

Medicine: Lisinopril is extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy.

Industry: It is used in the pharmaceutical industry for the development of new formulations and drug delivery systems

Analyse Biochimique

Biochemical Properties

Lisinopril dihydrate functions by inhibiting the angiotensin-converting enzyme as well as the renin-angiotensin-aldosterone system . This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation seen in untreated patients . Increased levels of bradykinin also exhibit vasodilating effects for patients taking this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing the conversion of angiotensin I to angiotensin II . This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation seen in untreated patients . Increased levels of bradykinin also exhibit vasodilating effects for patients taking this compound .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II . This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation seen in untreated patients . Increased levels of bradykinin also exhibit vasodilating effects for patients taking this compound .

Temporal Effects in Laboratory Settings

It is known that Lisinopril leaves the body completely unchanged in the urine . The half-life of Lisinopril is 12 hours, and is increased in people with kidney problems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, toxic or adverse effects at high doses are yet to be conducted.

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system . It functions by inhibiting the angiotensin-converting enzyme, which is a key enzyme in this system .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

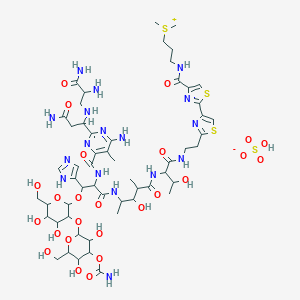

Lisinopril est synthétisé par une série de réactions chimiques. La méthode de préparation implique la condensation de la N2-(1-éthoxycarbonyl-3-phénylpropyl)-N6-trifluoroacétyl-L-lysine avec la L-proline sous l'activation de la N-hydroxysuccinimide et du dicyclohexylcarbodiimide. Les groupes protecteurs trifluoroacétyle et ester éthylique sont ensuite éliminés par hydrolyse pour obtenir du lisinopril .

Méthodes de production industrielle

La production industrielle de lisinopril suit une voie de synthèse similaire avec des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le procédé implique l'utilisation de réactifs et de solvants spécifiques pour faciliter les réactions et les étapes de purification afin d'isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Lisinopril subit diverses réactions chimiques, notamment :

Oxydation : Lisinopril peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans le lisinopril.

Substitution : Lisinopril peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

Lisinopril a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Lisinopril est utilisé comme composé de référence en chimie analytique pour le développement de nouvelles méthodes analytiques.

Biologie : Il est utilisé dans des études étudiant les effets des inhibiteurs de l'enzyme de conversion de l'angiotensine sur les processus cellulaires.

Médecine : Lisinopril est largement étudié pour ses effets thérapeutiques dans le traitement de l'hypertension, de l'insuffisance cardiaque et de la néphropathie diabétique.

Industrie : Il est utilisé dans l'industrie pharmaceutique pour le développement de nouvelles formulations et de systèmes d'administration de médicaments

Mécanisme d'action

Lisinopril exerce ses effets en inhibant l'enzyme de conversion de l'angiotensine, ce qui empêche la conversion de l'angiotensine I en angiotensine II. Cette action réduit les niveaux d'angiotensine II, entraînant une vasodilatation et une diminution de la tension artérielle. De plus, des niveaux élevés de bradykinine contribuent aux effets vasodilatateurs .

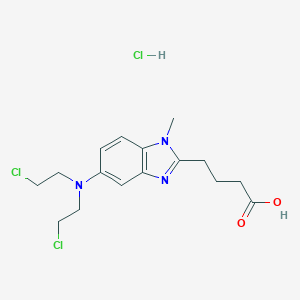

Comparaison Avec Des Composés Similaires

Lisinopril est comparé à d'autres inhibiteurs de l'enzyme de conversion de l'angiotensine tels que l'énalapril, le captopril et le ramipril. Si tous ces composés partagent un mécanisme d'action similaire, le lisinopril est unique en ce qu'il n'est pas un promédicament et ne nécessite pas d'activation métabolique. Cela se traduit par un profil pharmacocinétique plus prévisible et des effets thérapeutiques cohérents .

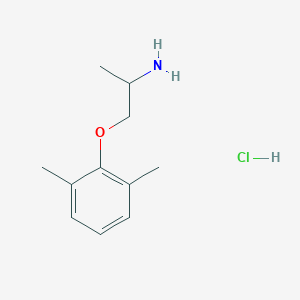

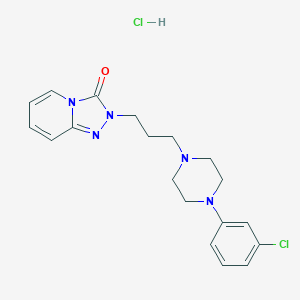

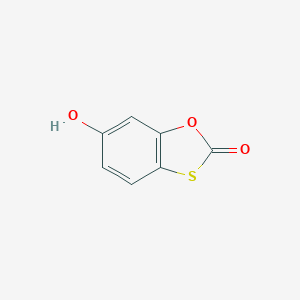

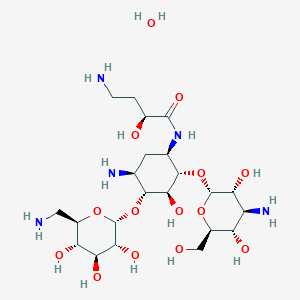

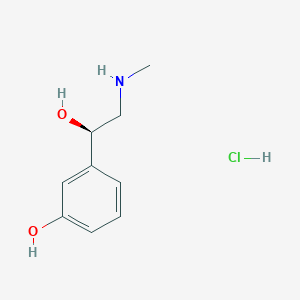

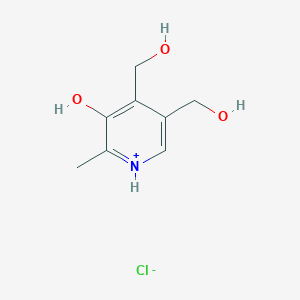

Composés similaires

Énalapril : Un promédicament qui est converti en sa forme active, l'énalaprilate, dans l'organisme.

Captopril : Le premier inhibiteur de l'enzyme de conversion de l'angiotensine développé, contenant un groupe sulfhydryle.

Ramipril : Un autre promédicament qui est converti en sa forme active, le ramiprilate, dans l'organisme.

Propriétés

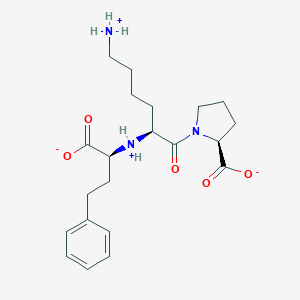

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAWWYSOJDYHDC-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83915-83-7 (Parent) | |

| Record name | Lisinopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076547983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040537 | |

| Record name | Lisinopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

97 mg/mL | |

| Record name | Lisinopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. Lisinopril is an angiotensin converting enzyme inhibitor (ACEI), preventing the conversion of angiotensin I to angiotensin II. This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation seen in untreated patients. Increased levels of bradykinin also exhibit vasodilating effects for patients taking ACEIs. Lisinopril also inhibits renin's conversion of angiotensin to angiotensin I., Orally active angiotensin-converting enzyme inhibitor., Lisinopril inhibits angiotensin converting enzyme (ACE) in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor substance, angiotensin II. Angiotensin II also stimulates aldosterone secretion by the adrenal cortex. The beneficial effects of lisinopril in hypertension and heart failure appear to result primarily from suppression of the renin-angiotensin-aldosterone system. Inhibition of ACE results in decreased plasma angiotensin II which leads to decreased vasopressor activity and to decreased aldosterone secretion. The latter decrease may result in a small increase of serum potassium., The action of the angiotensin-converting enzyme (ACE) inhibitor lisinopril on the consequences of myocardial reoxygenation and oxidative damage was assessed in cultured chick embryonic ventricular cardiomyocytes. Lisinopril, 10(-8) M to 10(-6) M, produced a significant (P < 0.05) dose-dependent enhancement of the restoration of contractile frequency occurring during myocardial reoxygenation but did not alter the depression in contractile frequency during hypoxia. Lisinopril significantly (P < 0.05) shifted the dose-response relationship of ammonium persulfate-induced reduction in cardiac contractile frequency. Lisinopril significantly (P < 0.05) reduced the effect of another oxidative agent, tertbutylhydroperoxide which produced a time-dependent reduction in cardiac contractile frequency. Lisinopril did not alter cardiac contractile frequency in the absence of hypoxia or ammonium persulfate or tertbutylhydroperoxide. The viability of cardiomyocytes, assessed by trypan blue exclusion, paralleled the changes in cardiac contractile frequency. Lisinopril significantly (P < 0.05) improved viability of cardiomyocytes exposed to either ammonium persulfate or tertbutylhydroperoxide. Lisinopril did not display any antioxidant properties against the free radical alpha,alpha-diphenyl-beta-picrylhydrazyl. These data suggest that lisinopril accelerates the recovery of cardiomyocytes during reoxygenation and blunts the effects of oxidative agents through mechanisms involving the endogenous renin angiotensin system and/or a direct cellular action. | |

| Record name | Lisinopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LISINOPRIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6852 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

76547-98-3, 77726-95-5, 83915-83-7 | |

| Record name | Lisinopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76547-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lisinopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076547983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, 1-(N2-(1-carboxy-3-phenylpropyl)-L-lysyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077726955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisinopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lisinopril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lisinopril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lisinopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lisinopril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LISINOPRIL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q3P4BS2FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LISINOPRIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6852 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Lisinopril?

A1: Lisinopril is a long-acting angiotensin-converting enzyme (ACE) inhibitor. It exerts its antihypertensive effect by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [] This leads to a decrease in peripheral vascular resistance and a reduction in blood pressure. [, ]

Q2: How does Lisinopril affect renin activity?

A2: By blocking the production of angiotensin II, Lisinopril removes the negative feedback loop that normally suppresses renin release. This leads to an increase in plasma renin activity (PRA). [, ]

Q3: Does Lisinopril affect aldosterone levels?

A3: Yes, Lisinopril indirectly reduces aldosterone levels. [] Angiotensin II stimulates aldosterone secretion from the adrenal glands. By blocking angiotensin II formation, Lisinopril reduces this stimulation, leading to lower aldosterone levels.

Q4: How does Lisinopril affect cardiac remodeling after a myocardial infarction?

A4: Studies like the GISSI-3 trial demonstrate that early administration of Lisinopril after a myocardial infarction can attenuate left ventricular dilatation, particularly in patients with larger infarcts. [] This suggests a role in limiting adverse cardiac remodeling following an infarction.

Q5: What is the molecular formula and weight of Lisinopril?

A5: The molecular formula of Lisinopril is C21H31N3O5, and its molecular weight is 405.489 g/mol.

Q6: How is Lisinopril absorbed and what factors affect its bioavailability?

A7: Lisinopril is incompletely absorbed after oral administration, with an estimated bioavailability of 25%. [] Co-administration with certain drugs, such as hydralazine, can significantly increase the area under the plasma concentration-time curve (AUC) of Lisinopril, suggesting an increase in bioavailability. []

Q7: How is Lisinopril eliminated from the body?

A8: Lisinopril is primarily eliminated unchanged in the urine. [, ]

Q8: Does renal function impact the pharmacokinetics of Lisinopril?

A9: Yes, renal function significantly influences the elimination of Lisinopril. Patients with chronic renal failure exhibit decreased clearance and prolonged half-life of Lisinopril compared to individuals with normal renal function. []

Q9: How effective is Lisinopril in lowering blood pressure in patients with mild to moderate hypertension?

A10: Multiple studies highlight the efficacy of Lisinopril in reducing blood pressure in patients with mild to moderate hypertension. [, , , , , , , ]

Q10: Does the time of day of Lisinopril administration impact its blood pressure-lowering effect?

A11: Research suggests that administration of Lisinopril once daily, whether in the morning or at bedtime, does not result in significant differences in blood pressure reduction. []

Q11: Does Lisinopril provide benefits beyond blood pressure reduction in patients with diabetes?

A12: Studies suggest that Lisinopril might improve insulin sensitivity in non-diabetic hypertensive patients. [] In diabetic patients, Lisinopril can reduce proteinuria, a key marker of diabetic nephropathy. [, ]

Q12: Does combining Lisinopril with other antihypertensive agents enhance its efficacy?

A13: Combining Lisinopril with other antihypertensive drugs, such as hydrochlorothiazide [, ] or amlodipine, [, ] often leads to more effective blood pressure control compared to monotherapy.

Q13: Can Lisinopril protect against organ damage in animal models of disease?

A14: Lisinopril demonstrates protective effects in various animal models. In a rat model of hypertensive nephropathy, Lisinopril improved renal function and limited the progression of renal injury. [] In a mouse model of obstructive cholestasis-induced liver fibrosis, Lisinopril attenuated liver injury and fibrosis. []

Q14: Does Lisinopril offer any benefits in the context of acute myocardial infarction?

A15: The GISSI-3 trial provided evidence that early treatment with Lisinopril in patients with acute myocardial infarction significantly reduced total mortality at 6 weeks. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.